molecular formula C11H11ClN2OS B2697036 N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 476317-63-2

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2697036
CAS No.: 476317-63-2
M. Wt: 254.73
InChI Key: MECDHOFKWWDHLF-QBFSEMIESA-N
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Description

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. This compound features a rhodanine-like structure, a privileged heterocycle known for its diverse biological activities and ability to interact with various enzyme active sites. Researchers utilize this core structure as a starting point for the design and synthesis of novel small-molecule libraries aimed at probing biological pathways. Its primary research value lies in its potential application in oncology and signal transduction studies , where it can serve as a key intermediate for creating potent and selective inhibitors. The mechanism of action for derivatives of this scaffold typically involves the ATP-competitive inhibition of specific protein kinases, which are critical regulators of cell proliferation, survival, and apoptosis. By functionalizing this core, investigators can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets , making it an invaluable tool for hit-to-lead optimization campaigns in academic and pharmaceutical settings.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-3-10(15)13-11-14(2)8-5-4-7(12)6-9(8)16-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECDHOFKWWDHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be achieved through various synthetic pathways. One common method involves the reaction of 6-chloro-3-methyl-1,3-benzothiazol-2-amine with propanoyl chloride under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Benzothiazole and Benzodithiazine Families

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Comparative Structural and Spectral Data
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Key Spectral Data (IR/NMR) References
Target Compound C₁₁H₁₀ClN₃OS 267.73 (est.) 6-Cl, 3-Me Benzothiazole, propanamide Not available
N-[(2Z)-3-(2-Methoxyethyl)-6-Sulfamoyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene]Propanamide C₁₃H₁₇N₃O₄S₂ 343.42 3-(2-MeOEt), 6-SO₂NH₂ Benzothiazole, propanamide Not reported
N-Methyl-N-(6-Chloro-7-Methyl-1,1-Dioxo-1,4,2-Benzodithiazin-3-Yl)Hydrazine C₉H₁₀ClN₃O₂S₂ 291.78 6-Cl, 7-Me, 1,1-dioxo Benzodithiazine, hydrazine IR: 3235 (N-NH₂), 1645 (C=N) cm⁻¹; NMR: δ 2.40 (s, CH₃), 7.86–7.92 (H-aromatic)
6-Chloro-7-Methyl-3-[2-(2,4-Dihydroxybenzylidene)-1-Me-Hydrazino]-1,1-Dioxo-Benzodithiazine C₁₆H₁₄ClN₃O₄S₂ 412.88 6-Cl, 7-Me, dihydroxybenzylidene Benzodithiazine, hydrazine, phenol IR: 3395–3310 (OH), 1630 (C=N) cm⁻¹; NMR: δ 2.45 (s, CH₃), 10.10–10.24 (OH)
Key Observations :

Core Heterocycle Differences :

  • The target compound’s benzothiazole core lacks the sulfone (SO₂) groups present in benzodithiazine derivatives (e.g., ), likely reducing its electron-withdrawing character and altering reactivity.
  • Benzodithiazines (e.g., ) exhibit enhanced stability due to the 1,1-dioxo group, which may improve crystallinity compared to benzothiazoles.

Substituent Effects: The 6-chloro and 3-methyl groups in the target compound are conserved in benzodithiazine analogs (e.g., ), suggesting shared steric and electronic profiles.

Spectral Data Trends: IR spectra of hydrazine-containing analogs (e.g., ) show characteristic N-NH₂ (~3235 cm⁻¹) and C=N (~1645 cm⁻¹) stretches, while phenolic derivatives (e.g., ) display broad OH stretches (~3300–3400 cm⁻¹). NMR signals for methyl groups (δ ~2.40–2.45 ppm) and aromatic protons (δ ~7.70–8.37 ppm) are consistent across analogs .

Functional Group Comparisons: Propanamide vs. Hydrazine

The propanamide group in the target compound distinguishes it from hydrazine-based analogs (e.g., ):

  • Bioactivity: Propanamide derivatives are implicated in bioherbicidal activity (e.g., 2-amino-3-phenylpropanamide in ), suggesting the target compound may share similar applications .

Biological Activity

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound features a benzothiazole core, which is known for its diverse biological properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This can be achieved by cyclizing 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
  • Introduction of Functional Groups : The chloro and methyl groups are introduced through halogenation and alkylation reactions respectively.
  • Amide Formation : The final product is obtained by reacting the intermediate with propanamide under suitable conditions.

Anticancer Properties

Recent research has highlighted the anticancer potential of benzothiazole derivatives. This compound has been evaluated for its effects on various cancer cell lines:

Cell Line Effect Observed Method Used
A431 (epidermoid)Inhibition of proliferationMTT assay
A549 (lung cancer)Induction of apoptosisFlow cytometry
H1299 (lung cancer)Decreased migrationScratch wound healing assay

In a study assessing novel benzothiazole compounds, it was found that derivatives similar to this compound exhibited significant inhibition of cell proliferation in A431 and A549 cell lines. These compounds were shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α, indicating a dual role in both anticancer and anti-inflammatory pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the AKT and ERK signaling pathways in cancer cells, which are crucial for cell survival and proliferation.
  • Apoptosis Induction : It promotes apoptotic processes in cancer cells by activating caspases and other pro-apoptotic factors.
  • Anti-inflammatory Effects : By reducing the expression of inflammatory cytokines, it may help mitigate the tumor-promoting inflammation often seen in cancer progression .

Case Studies

Several studies have focused on benzothiazole derivatives similar to this compound:

  • Study on Compound B7 : This compound demonstrated significant anticancer activity against A431 and A549 cells while also exhibiting anti-inflammatory properties by lowering IL-6 and TNF-a levels .
    • Results Summary :
      • IC50 values for cell proliferation inhibition were determined through MTT assays.
      • Flow cytometry confirmed apoptosis induction at concentrations as low as 1 μM.

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